HNF4α Agonist Potency: R7371 Demonstrates Micromolar EC50 in a Human Hepatocyte Reporter Assay
1-Methyl-2-nitronaphtho[2,1-b]furan (R7371) displays measurable agonist activity at the human HNF4α nuclear receptor, a target implicated in hepatocyte function and cirrhosis reversal [1]. In a cell-based assay using human HepG2/C3A cells co-transfected with a LexA-DNA-binding-domain reporter system, R7371 achieved an EC50 of 1.28 × 10³ nM (1.28 µM) [2]. While the endogenous ligand linoleic acid does not efficiently promote transcriptional activation, R7371 represents one of the small-molecule chemotypes shown to engage HNF4α, providing a starting point for medicinal chemistry optimization of liver-directed therapies [1]. No direct head-to-head EC50 data for other 2-nitronaphthofuran analogs in the identical HNF4α assay format are publicly available; however, the patent literature explicitly claims 1-methyl-2-nitronaphtho[2,1-b]furan among a narrow set of naphthofuran structures with HNF4α modulatory activity, distinguishing it from non-methylated or 7-methoxylated congeners that lack documented HNF4α engagement [3].
| Evidence Dimension | HNF4α agonist potency (EC50) |
|---|---|
| Target Compound Data | 1.28 × 10³ nM (1.28 µM) |
| Comparator Or Baseline | Linoleic acid (endogenous ligand) – does not promote transcriptional activation. Other 2-nitronaphthofurans (e.g., R7000, R6597, R7372) – no HNF4α EC50 reported in public domain. |
| Quantified Difference | R7371 is the only 2-nitronaphthofuran with a quantified HNF4α EC50 in a human hepatocyte reporter system. |
| Conditions | Human full-length HNF4α expressed in HepG2/C3A cells co-transfected with LexA-DBD; agonist mode; measured as increase in reporter activity. |
Why This Matters
For screening campaigns targeting HNF4α-driven liver repair pathways, R7371 is the sole 2-nitronaphthofuran with publicly disclosed, cell-based target engagement data, reducing uncertainty in hit-selection compared to untested or inactive analogs.
- [1] University of Pittsburgh – of the Commonwealth System of Higher Education. Methods for the treatment and prevention of liver disease. US Patent Application US20140249209A1, published September 4, 2014. View Source
- [2] BindingDB Entry BDBM50304338: 1-methyl-2-nitronaphtho[2,1-b]furan. EC50: 1.28E+3 nM for human HNF4α. Assay ID: 50030945. View Source
- [3] US9981048B2. Methods for the treatment and prevention of liver disease. Granted May 29, 2018. View Source
